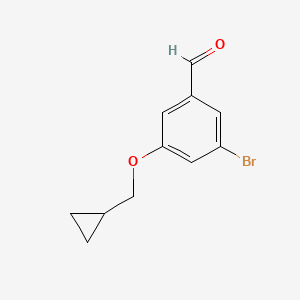

3-Bromo-5-(cyclopropylmethoxy)benzaldehyde

Description

3-Bromo-5-(cyclopropylmethoxy)benzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at the 3-position and a cyclopropylmethoxy group at the 5-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and natural product total syntheses . Its cyclopropylmethoxy substituent contributes to moderate lipophilicity and steric bulk, influencing reactivity and stability in synthetic pathways. The compound is typically synthesized via nucleophilic substitution between bromomethylcyclopropane and hydroxybenzaldehyde derivatives under basic conditions, achieving yields up to 93% .

Properties

IUPAC Name |

3-bromo-5-(cyclopropylmethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c12-10-3-9(6-13)4-11(5-10)14-7-8-1-2-8/h3-6,8H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKMWXRIGVLHET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=CC(=C2)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(cyclopropylmethoxy)benzaldehyde typically involves the bromination of a suitable benzaldehyde precursor followed by the introduction of the cyclopropylmethoxy group. One common method involves the following steps:

Bromination: A benzaldehyde derivative is brominated using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

Cyclopropylmethoxylation: The brominated intermediate is then reacted with cyclopropylmethanol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to introduce the cyclopropylmethoxy group.

Industrial Production Methods

Industrial production of 3-Bromo-5-(cyclopropylmethoxy)benzaldehyde may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(cyclopropylmethoxy)benzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or alkaline medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: NaOCH3 in methanol or KCN in aqueous ethanol.

Major Products Formed

Oxidation: 3-Bromo-5-(cyclopropylmethoxy)benzoic acid.

Reduction: 3-Bromo-5-(cyclopropylmethoxy)benzyl alcohol.

Substitution: 3-Methoxy-5-(cyclopropylmethoxy)benzaldehyde or 3-Cyano-5-(cyclopropylmethoxy)benzaldehyde.

Scientific Research Applications

3-Bromo-5-(cyclopropylmethoxy)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a building block for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(cyclopropylmethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the cyclopropylmethoxy group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in the substituents at the 5-position of the benzaldehyde core. These variations impact electronic properties, solubility, and reactivity:

Biological Activity

3-Bromo-5-(cyclopropylmethoxy)benzaldehyde is an organic compound characterized by its unique structure, featuring a bromine atom at the 3-position and a cyclopropylmethoxy group at the 5-position of the benzaldehyde ring. This compound has garnered attention in various fields of scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C11H11BrO2

- Molecular Weight : 257.11 g/mol

- Structure : The presence of the bromine atom and cyclopropylmethoxy group influences both the steric and electronic properties of the compound, which may affect its biological activity.

Synthesis

The synthesis of 3-Bromo-5-(cyclopropylmethoxy)benzaldehyde typically involves:

- Bromination : A suitable benzaldehyde precursor is brominated using agents such as bromine (Br2) or N-bromosuccinimide (NBS).

- Cyclopropylmethoxylation : The brominated intermediate is reacted with cyclopropylmethanol in the presence of a base like potassium carbonate (K2CO3) to introduce the cyclopropylmethoxy group.

Antimicrobial Properties

Research indicates that 3-Bromo-5-(cyclopropylmethoxy)benzaldehyde exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation in developing antimicrobial agents.

Anticancer Activity

The compound has been explored for its anticancer properties. Preliminary studies suggest that it may exert cytotoxic effects on cancer cell lines, including breast cancer cells (e.g., MCF-7 and MDA-MB-231). The mechanism of action appears to involve modulation of specific molecular targets related to cell proliferation and apoptosis .

The biological effects of 3-Bromo-5-(cyclopropylmethoxy)benzaldehyde are believed to result from its interaction with enzymes or receptors involved in critical cellular pathways. For instance, it may inhibit enzymes that play roles in cancer cell growth, thereby exerting anticancer effects. The structural features of the compound likely enhance its binding affinity to these targets .

Comparative Analysis

To understand the uniqueness of 3-Bromo-5-(cyclopropylmethoxy)benzaldehyde, it can be compared with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Bromo-5-methoxybenzaldehyde | Lacks cyclopropyl group | Moderate antimicrobial |

| 3-Bromo-4-methoxybenzaldehyde | Different substitution pattern | Lower anticancer activity |

| 3-Bromo-5-(pentyloxy)benzaldehyde | Longer alkoxy chain | Varies in solubility |

The presence of the cyclopropylmethoxy group in 3-Bromo-5-(cyclopropylmethoxy)benzaldehyde imparts distinct steric and electronic effects that may enhance its biological activities compared to other derivatives.

Case Studies

- Anticancer Study : A study involving MDA-MB-231 breast cancer cells demonstrated that treatment with 3-Bromo-5-(cyclopropylmethoxy)benzaldehyde resulted in significant reductions in cell viability, suggesting potential as a therapeutic agent .

- Antimicrobial Evaluation : In another study, various concentrations of the compound were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at specific doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.